molecular formula C16H12N2S2 B11122176 2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

2-(thiophen-3-yl)-1-(thiophen-3-ylmethyl)-1H-benzimidazole

Cat. No.: B11122176
M. Wt: 296.4 g/mol
InChI Key: MBNZCZCXFXXUDZ-UHFFFAOYSA-N
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Description

2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is a heterocyclic compound that features a benzodiazole core substituted with thiophene groups. Heterocyclic compounds, such as this one, are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the cyclization of precursor molecules under specific conditions. One common method involves the use of gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the electronic properties of the benzodiazole core.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The thiophene groups and benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which underlie the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(THIOPHEN-3-YL)-1-[(THIOPHEN-3-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

Molecular Formula

C16H12N2S2

Molecular Weight

296.4 g/mol

IUPAC Name

2-thiophen-3-yl-1-(thiophen-3-ylmethyl)benzimidazole

InChI

InChI=1S/C16H12N2S2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2

InChI Key

MBNZCZCXFXXUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CSC=C3)C4=CSC=C4

Origin of Product

United States

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